molecular formula C9H6N4 B1209893 (Phenylhydrazono)malononitrile CAS No. 306-18-3

(Phenylhydrazono)malononitrile

Cat. No. B1209893
CAS RN: 306-18-3
M. Wt: 170.17 g/mol
InChI Key: MENUYOGJCXAFFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (Phenylhydrazono)malononitrile involves reactions of malononitrile with other compounds to create diverse derivatives. For instance, malononitrile reacts with ethyl cyanoacetate to yield polyfunctional substituted pyridine derivatives. These derivatives can further react with aniline, hydrazines, and aromatic aldehydes to give condensated products. An active methylene compound couples with benzenediazonium chloride to produce the phenylhydrazone derivative, which readily cyclizes to form pyrido[2,3-d]pyridazine derivatives (Mohareb & Fahmy, 1985).

Molecular Structure Analysis

The molecular structure of (Phenylhydrazono)malononitrile derivatives is characterized by X-ray crystallographic methods, revealing the formation of complex heterocyclic systems. For example, a novel multicomponent reaction under high pressure involving 2-phenylhydrazono derivative, malononitrile, and aromatic aldehydes or acetone leads to pyridazino[5,4,3-de][1,6]naphthyridine derivatives, with their structures established through X-ray methods (Moustafa et al., 2016).

Chemical Reactions and Properties

(Phenylhydrazono)malononitrile undergoes various chemical reactions, leading to the formation of selenium-containing heterocycles when reacted with phenyl isoselenocyanate and bromoacetonitrile or alpha-halogenated ketones. This reaction produces [(alkylseleno)-(phenylamino)methylene]malononitriles, demonstrating the compound's reactivity towards forming novel heterocyclic compounds with potential application in various fields (Sommen, Linden, & Heimgartner, 2007).

Physical Properties Analysis

The physical properties of (Phenylhydrazono)malononitrile derivatives can be inferred from their synthesis and molecular structure. While specific studies on physical properties such as melting points, solubility, or crystalline structure are scarce, the detailed molecular characterization and synthesis pathways suggest that these compounds exhibit diverse physical properties suitable for various applications in material science and organic chemistry.

Chemical Properties Analysis

The chemical properties of (Phenylhydrazono)malononitrile and its derivatives are highlighted by their versatility in synthesis reactions. These compounds serve as precursors for the synthesis of a wide range of heterocyclic compounds, indicating their reactive nature and the ability to form stable structures with unique chemical properties. The synthesis pathways and reactions with various reagents underline the compound's chemical reactivity and its potential as a valuable intermediate in organic synthesis (Hassan & Elmaghraby, 2015).

Scientific Research Applications

Colorimetric Analysis and Sensing

(Phenylhydrazono)malononitrile derivatives have been explored for their application in colorimetric analysis. For example, malononitrile, a key material used in various chemical sectors, has been analyzed using a novel reaction-based colorimetric probe. This probe shows a pronounced color change from yellow to violet, indicating its application in chemical and industrial settings for malononitrile detection (Kim et al., 2020).

Synthesis of Novel Compounds

Malononitrile and its derivatives, including phenylhydrazono compounds, are used in the synthesis of new chemical structures. A study demonstrates the use of a multicomponent reaction involving 2-phenylhydrazono derivative, malononitrile, and other reagents under high pressure to produce new pyridazino[5,4,3-de][1,6]naphthyridine tricyclic systems (Moustafa et al., 2016).

Antimicrobial Activity

Some phenylhydrazono-malononitrile derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promise against various bacterial and fungal species, highlighting their potential in developing new antimicrobial agents (Abdelgawad et al., 2013).

Chemosensors for Toxic Compounds

(Phenylhydrazono)malononitrile derivatives can function as chemosensors for detecting toxic compounds. For instance, a new molecule has been developed to selectively and sensitively detect cyanide anions, which can be found in various environmental and biological contexts (Chen et al., 2015).

Pharmaceutical and Pesticide Synthesis

Malononitrile is extensively used in the synthesis of pharmaceuticals and pesticides. Its unique reactivity makes it a valuable reagent in organic chemistry, applicable to the creation of various compounds, including those with (phenylhydrazono)malononitrile (Hassan & Elmaghraby, 2015).

Fluorescent Probes and Imaging

(Phenylhydrazono)malononitrile derivatives can be utilized as fluorescent probes for various applications, including environmental monitoring and biological imaging. A particular study highlights the development of a fluorescent probe for detecting malononitrile in water, environmental samples, and biological systems (Jung et al., 2020).

Medical Diagnostics

In medical diagnostics, certain malononitrile derivatives have been employed in imaging techniques such as positron emission tomography (PET) for diagnosing Alzheimer’s disease. This application involves detecting neurofibrillary tangles and beta-amyloid plaques in the brains of living patients (Shoghi-Jadid et al., 2002).

Mass Spectrometry Analysis

Derivatives of malononitrile are used in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) for the analysis of various compounds. This application demonstrates the versatility of malononitrile derivatives in analytical chemistry (Wyatt et al., 2006).

Safety And Hazards

(Phenylhydrazono)malononitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(phenylhydrazinylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-6-9(7-11)13-12-8-4-2-1-3-5-8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENUYOGJCXAFFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184666
Record name Carbonyl cyanide phenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Phenylhydrazono)malononitrile

CAS RN

306-18-3
Record name Carbonyl cyanide phenylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306183
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Record name 306-18-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbonyl cyanide phenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Phenylhydrazono)malononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
T Mitsuhashi, G Yamamoto, M Goto… - Journal of the Chemical …, 1992 - pubs.rsc.org
… It is well known that some derivatives of phenylhydrazonomalononitrile [FCCP (p-CF,O) and CCCP (m-Cl)] serve as efficient uncouplers of oxidative phosphorylation in mitochondrial …
Number of citations: 4 pubs.rsc.org
HC Berk, JE Franz - The Journal of Organic Chemistry, 1979 - ACS Publications
[(Dicyanovinyl) hydrazono] malononitriles are formed in moderate yields when sydnones are heated with tetracyanoethylene in inert solvents. An unstable bicyclic adduct, formed by a …
Number of citations: 14 pubs.acs.org
MM Naoum, MM Abdel-Moteleb, ZE Kandeel - 1988 - nopr.niscpr.res.in
… For the deduction of the probable structure of parent compound, N-methyl-N-phenylhydrazonomalononitrile (Ia), a configuration, presented in struj:ture (II),has been assumed from …
Number of citations: 0 nopr.niscpr.res.in
KM Dawood, NM Elwan, AA Farahat… - Journal of …, 2010 - researchgate.net
1H-Benzimidazole-2-acetonitriles are convenient precursors which have been extensively utilized in heterocyclic synthesis. Many reactions were developed in the last decades for …
Number of citations: 39 www.researchgate.net
NM Saleh, YA Ammar, JA Micky, HAS Abbas… - 2004 - nopr.niscpr.res.in
… The resulting coupling products were formulated as [4-(piperidinyl or morpholinyl)sulfone]phenylhydrazono malononitrile 2a,b in view of spectral findings. The IR spectrum of 2a …
Number of citations: 13 nopr.niscpr.res.in
BA Klein, IM Robertson, B Reiz… - ACS medicinal …, 2019 - ACS Publications
We have investigated the mechanism and reactivity of covalent bond formation between cysteine-84 of the regulatory domain of cardiac troponin C and compounds containing a nitrile …
Number of citations: 6 pubs.acs.org
R Buchtík, J Slouka, J Hlaváč - 2006 - pdfs.semanticscholar.org
Diazonium salt 2 obtained by diazotisation of 3-[3-(6-azauracil-5-yl)-2-aminophenyl]-1, 2-dihydro-quinoxalin-3-one 12 was used as a starting compound for the preparation of …
Number of citations: 4 pdfs.semanticscholar.org
A El-Shafei, AA Fadda, AM Khalil, TAE Ameen… - Bioorganic & medicinal …, 2009 - Elsevier
The synthesis, in vivo and in vitro antitumor evaluation, and QSAR studies of some novel pyrazole analogs against Ehrlich Ascites Carcinoma (EAC) cells were described. In vitro results …
Number of citations: 93 www.sciencedirect.com
S Al-Mousawi, AZ Elassar… - Phosphorus, Sulfur, and …, 2006 - Taylor & Francis

Heating diazoaminobenzene with active methylene compounds 1–3 in microwave oven in acetic acid, in the presence of hydrochloric acid, afforded the …

Number of citations: 23 www.tandfonline.com
TA Ameen, AA Fadda - EUROPEAN CHEMICAL BULLETIN, 2018
Number of citations: 2

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